molecular formula C20H20N2O3S2 B2573978 N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 923102-96-9

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No.: B2573978
CAS No.: 923102-96-9
M. Wt: 400.51
InChI Key: OMWJPODQYXOPEQ-UHFFFAOYSA-N
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Description

N-(4-(4-Ethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a synthetic organic compound provided for research use only. It is part of a class of molecules that incorporate acetamide, thiazole, and aryl ether functionalities, structures frequently investigated for their potential biological activities. Compounds with similar structural motifs, particularly those containing thioacetamide-linked heterocycles, have been identified in scientific literature as showing promise in antimicrobial research . For instance, structurally related quinazolinone-thioacetamide hybrids have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and have been shown to function by inhibiting bacterial DNA gyrase, a validated antibacterial target . The presence of both 4-ethoxyphenyl and 4-methoxyphenyl groups in this molecule is a noteworthy feature, as ether derivatives like phenacetin (a 4-ethoxy acetanilide) have historical significance in pharmaceutical science, primarily for their analgesic and antipyretic properties, though their therapeutic use has been discontinued . This acetamide derivative is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet for detailed hazard information.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-3-25-16-6-4-14(5-7-16)18-12-27-20(21-18)22-19(23)13-26-17-10-8-15(24-2)9-11-17/h4-12H,3,13H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWJPODQYXOPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article delves into its synthesis, biological properties, and implications for drug development.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C20H20N2O3S2C_{20}H_{20}N_{2}O_{3}S_{2}
  • Molecular Weight : 400.5 g/mol
  • CAS Number : 923102-96-9

The structural features of this compound include a thiazole ring, which is known for its biological activity, and various substituents that may enhance its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring : This can be achieved via the Hantzsch thiazole synthesis, where α-haloketones react with thioamides.
  • Substitution Reactions : The introduction of ethoxy and methoxy groups occurs through electrophilic aromatic substitution.
  • Amidation : The final step involves forming the amide bond, typically through reaction with an appropriate amine under dehydrating conditions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to thiazole derivatives. For instance, a study reported that similar thiazole-based compounds exhibited significant cytotoxicity against various cancer cell lines, including melanoma and pancreatic cancer. The mechanism of action often involves the induction of apoptosis and autophagy in cancer cells, leading to reduced tumor growth in vivo models .

The biological activity of this compound may be attributed to:

  • Interaction with Enzymes/Receptors : The thiazole ring facilitates hydrogen bonding and π-π interactions, which are crucial for molecular recognition and binding to biological targets.
  • Induction of Cell Death Pathways : Similar compounds have been shown to activate pathways leading to programmed cell death (apoptosis), making them candidates for cancer therapy.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays demonstrated that derivatives of thiazole compounds can significantly inhibit cell proliferation in sensitive and resistant cancer cell lines. For example, lead compounds from related studies displayed IC50 values ranging from low micromolar concentrations against various cancer types .
  • In Vivo Efficacy : Animal model studies have shown that these compounds can lead to substantial reductions in tumor size when administered at therapeutic doses. For instance, xenograft models using A375 melanoma cells showed promising results with significant tumor growth inhibition .

Comparative Analysis

Compound NameStructureBiological ActivityReference
N-(4-(3-Aminophenyl)thiazol-2-yl)acetamideStructureHigh potency against melanoma and pancreatic cancer
N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamideStructureSimilar anticancer properties noted

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs primarily differ in substituents on the thiazole ring, acetamide linker, and aryl groups. Key comparisons include:

Compound Name Substituents (Thiazole Position 4 / Acetamide Side Chain) Melting Point (°C) Molecular Weight Yield (%) Key Features Reference
Target Compound : N-(4-(4-Ethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide 4-Ethoxyphenyl / (4-Methoxyphenyl)thioacetamide Not reported ~416.50* Not reported Thioether linkage, dual alkoxy substituents
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) 4-Methoxyphenyl / 4-Phenylpiperazine 281–282 408.52 86 Piperazine moiety, high yield
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (20) 4-Methoxyphenyl / 4-(4-Fluorophenyl)piperazine Not reported ~426.51* Not reported Fluorine substituent, piperazine linker
2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-morpholinophenyl)acetamide (27) 4-Methoxyphenyl / Morpholinophenyl-thioacetamide Not reported ~497.57* 78 Thiazolotriazole core, morpholine group
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) 4-Methoxyphenyl / Thioxothiazolidinone 186–187 ~465.98* 90 Thioxo groups, chlorobenzylidene moiety

*Calculated based on molecular formulas.

  • Thioether vs. Piperazine Linkers : The target compound’s thioether group (C–S–C) contrasts with piperazine-linked analogs (e.g., compound 16). Piperazines enhance solubility and hydrogen-bonding capacity, whereas thioethers may improve membrane permeability .
  • Heterocyclic Cores : Thiazolotriazole derivatives (e.g., compound 27) exhibit enhanced rigidity and π-stacking capacity due to fused triazole rings, which may improve target affinity compared to simple thiazoles .

Research Implications and Limitations

  • Knowledge Gaps: The target compound’s exact synthesis protocol, yield, and biological data (e.g., IC₅₀) are unreported in the provided evidence. Comparative studies require empirical validation.
  • Design Strategies : Optimizing alkoxy substituents (e.g., replacing methoxy with ethoxy) could balance lipophilicity and solubility for improved bioavailability.

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